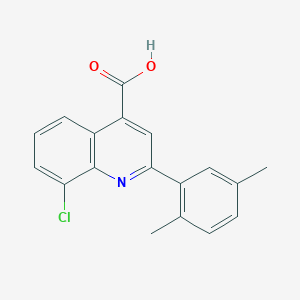

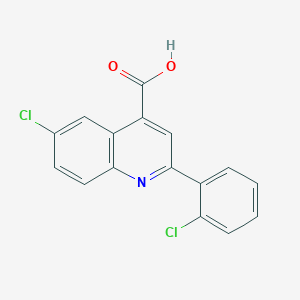

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of compounds related to 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid has been extensively studied using various computational methods. For instance, the structure and vibrational frequencies of a similar compound, 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, were investigated using Gaussian09 software, with the potential energy distribution analyzed by the GAR2PED program. The study also included HOMO and LUMO analysis to determine charge transfer within the molecule and NBO analysis to assess the stability arising from hyper-conjugative interactions and charge delocalization. Molecular docking results suggested potential inhibitory activity against PknB, indicating possible anti-tuberculostic properties .

Synthesis Analysis

Synthesis methods for related quinoline carboxylic acids have been reported, such as the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. This process involved the interaction of an amino-ethyl-oxoquinoline ester with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid to yield the tricyclic system. The structural assignments were based on microanalytical and spectral data .

Chemical Reactions Analysis

The reactivity and interaction of quinoline carboxylic acids with other molecules have been explored. For example, the hydrogen-bonded structures of isomeric compounds of quinoline with various chloro- and nitro-substituted benzoic acids were studied. These compounds exhibited short hydrogen bonds between the pyridine N atom and a carboxyl O atom, with varying hydrogen bond distances and disordered H atom positions in the bond, indicating different degrees of proton sharing .

Physical and Chemical Properties Analysis

Spectroscopic investigations and DFT calculations were performed on 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid to characterize its vibrational properties. The study also evaluated donor-acceptor interactions and reactive sites using ALIE and Fukui functions. The compound's sensitivity to autoxidation and degradation in the presence of water was investigated by calculating bond dissociation energies (BDE) and radial distribution functions (RDF). Molecular docking indicated that the compound could form a stable complex with ubiquinol-cytochrome–c reductase inhibitor .

The crystal structure of chlorotriphenyl(quinolinium-2-carboxylato)tin(IV) monohydrate was reported, revealing a five-coordinate tin(IV) atom with a trigonal bipyramidal geometry. The complex formation involved a zwitterion form of quinaldic acid, with water molecules linking the bipyramidal units as dimers. This study provides insights into the coordination chemistry of quinoline carboxylic acids .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- The compound plays a key role in the synthesis of various heterocyclic derivatives, as demonstrated by Croisy-Delcey et al. (1991) who used related quinolinecarboxylic acids in the synthesis of benzo analogues of lucanthone, a potential medicinal compound (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).

- Similarly, Takahashi and Mitsuhashi (1977) transformed quinaldinic acids, closely related to the compound , into trichloromethyl groups, further showcasing its versatility in organic synthesis (Takahashi & Mitsuhashi, 1977).

Novel Compound Synthesis and Potential Applications

- Research by Li, Wang, and Zou (2017) developed new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, highlighting the potential of such compounds in medicinal chemistry (Li, Wang, & Zou, 2017).

- Bhatt, Agrawal, and Patel (2015) explored amino- and fluoro-substituted derivatives of quinoline-4-carboxylic acid, indicating its significance in synthesizing novel compounds with potential anticancer properties (Bhatt, Agrawal, & Patel, 2015).

Photophysical and Electrochemical Studies

- Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of quinoline derivative thin films, implying their applicability in material science and photovoltaic technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

- Srinivasu, Kumar, Ramachandraiah, and Reddy (1999) conducted electrochemical studies on quinoline carboxylic acid derivatives, contributing to our understanding of their chemical behavior in various conditions (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

Antimicrobial and Antimalarial Activities

- Kumar and Kumar (2021) synthesized and evaluated the antimicrobial properties of new quinoline derivatives, underlining their potential in combating microbial infections (J. Kumar & Arvind Kumar, 2021).

- Parthasaradhi, Suresh, Ranjithkumar, and Savithajyostna (2015) designed quinoline-based triazoles with promising antimicrobial and antimalarial effects (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Mécanisme D'action

While the specific mechanism of action for 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives have been found to exhibit a wide range of biological activities. For example, they have been studied as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression .

Orientations Futures

Quinoline derivatives, including 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, continue to be of interest in the field of medicinal chemistry. They are being studied for their potential as novel therapeutic agents with applications in various areas such as antimicrobial, antiviral, and anticancer therapies . Future research will likely focus on the synthesis of new structural prototypes with improved biological activity and the investigation of their mechanisms of action .

Propriétés

IUPAC Name |

6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGSLRADSMSFOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398137 |

Source

|

| Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590376-91-3 |

Source

|

| Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)